molecular formula C11H17ClN2O2S B2368069 6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide CAS No. 568566-62-1

6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide

Cat. No.: B2368069
CAS No.: 568566-62-1
M. Wt: 276.78
InChI Key: UBAWWMMWTSPSHA-UHFFFAOYSA-N
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Description

6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C11H17ClN2O2S. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a sulfonamide group, making it a valuable scaffold for the development of new molecules.

Scientific Research Applications

6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other substances. Unfortunately, the specific mechanism of action for “6-chloro-N,N-di(propan-2-yl)pyridine-3-sulfonamide” is not available .

Safety and Hazards

The safety and hazards associated with a compound are crucial for handling and usage. Unfortunately, the specific safety and hazards for “6-chloro-N,N-di(propan-2-yl)pyridine-3-sulfonamide” are not available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine-3-sulfonyl chloride and diisopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under appropriate conditions to achieve the desired transformations.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for temperature, solvent, and catalyst loading.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
  • Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate

Comparison

Compared to similar compounds, 6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide is unique due to its diisopropyl substitution, which enhances its steric and electronic properties. This makes it a more versatile scaffold for the development of new molecules with improved activity and selectivity.

Properties

IUPAC Name

6-chloro-N,N-di(propan-2-yl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2S/c1-8(2)14(9(3)4)17(15,16)10-5-6-11(12)13-7-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAWWMMWTSPSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332565
Record name 6-chloro-N,N-di(propan-2-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831446
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

568566-62-1
Record name 6-chloro-N,N-di(propan-2-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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